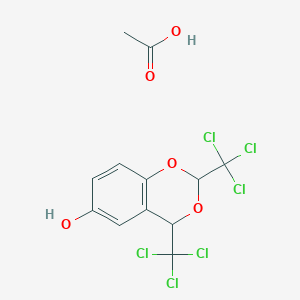
acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is a complex organic compound with a unique structure that includes both acetic acid and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol typically involves multiple steps. One common method includes the reaction of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxin with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
Acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)phenylacetic acid
- 2,4-Bis(trifluoromethyl)benzoic acid
- 2,4-Bis(triazol-1-yl)benzoic acid
Uniqueness
Acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is unique due to its specific structural features
Properties
CAS No. |
61720-06-7 |
|---|---|
Molecular Formula |
C12H10Cl6O5 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
acetic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C10H6Cl6O3.C2H4O2/c11-9(12,13)7-5-3-4(17)1-2-6(5)18-8(19-7)10(14,15)16;1-2(3)4/h1-3,7-8,17H;1H3,(H,3,4) |
InChI Key |
OIEBJQJYOAITMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=C1O)C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















